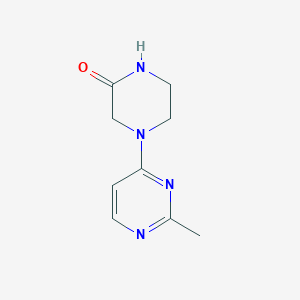

4-(2-Methylpyrimidin-4-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methylpyrimidin-4-yl)piperazin-2-one, also known as MPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.

Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity and Structure-Activity Relationship

Piperazine and its analogues, including structures similar to 4-(2-Methylpyrimidin-4-yl)piperazin-2-one, have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in the design of potent anti-TB molecules, providing a foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents. The structure-activity relationship (SAR) of these molecules highlights the importance of the piperazine core in enhancing pharmacological activities against TB (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives have found a broad spectrum of therapeutic applications, underlined by their inclusion in many marketed drugs with various pharmacological activities. Modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, offering a diverse range of therapeutic uses. This versatility makes piperazine a valuable scaffold in drug discovery, contributing to advancements in treating conditions such as psychotic disorders, depression, and infectious diseases. The exploration of piperazine-based molecules reflects their potential in addressing numerous health challenges (Rathi et al., 2016).

DNA Binding and Pharmacological Properties

The piperazine derivative Hoechst 33258 and its analogues are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is utilized in various biological applications, including as a fluorescent DNA stain for cellular analysis. The pharmacological significance of piperazine derivatives extends to their use as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Contributions to D2-like Receptor Ligand Development

Piperazine derivatives, including arylcycloalkylamines, have been highlighted for their contributions to developing ligands for D2-like receptors, indicating their significance in creating antipsychotic agents. The incorporation of arylalkyl substituents has been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, demonstrating the critical role of piperazine-based pharmacophoric groups in medicinal chemistry (Sikazwe et al., 2009).

Piper Species: Biological Activities and Applications

Beyond synthetic derivatives, natural piperazine-containing compounds in Piper species exhibit a wide range of biological effects beneficial to human health. These plants are rich in essential oils and secondary metabolites that have shown potent antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. Piper species are used in traditional medicine for treating various diseases, highlighting the therapeutic potential of their phytochemicals in both food preservation and chronic disease prevention (Salehi et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to target dna gyrase , a type II topoisomerase found in bacteria, which is involved in the supercoiling of DNA .

Mode of Action

It is hypothesized that, like other similar compounds, it may interact with its target, dna gyrase, to inhibit its function . This inhibition could potentially disrupt the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .

Biochemical Pathways

Given its potential interaction with dna gyrase, it may affect the dna replication pathway in bacteria . By inhibiting DNA gyrase, the supercoiling of DNA necessary for replication may be disrupted, leading to downstream effects on bacterial growth and replication .

Result of Action

Based on its potential interaction with dna gyrase, it may inhibit bacterial growth and replication by disrupting the supercoiling of dna .

Eigenschaften

IUPAC Name |

4-(2-methylpyrimidin-4-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-10-3-2-8(12-7)13-5-4-11-9(14)6-13/h2-3H,4-6H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMFFIJGNHRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)

![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)

![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)

![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)